Tuberostemonine
Overview
Description
Tuberostemonine is an alkaloid found in S. tuberosa and has diverse biological activities . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . The molecular formula is C22H33NO4 .
Synthesis Analysis
The synthesis of Tuberostemonine originates with a hydroindolinone derivative that can be obtained on a large scale in a single step from carbobenzoxy-protected l-tyrosine . The conversion of this hydroindolinone to the target structures involves the three-fold use of ruthenium catalysts, first in azepine ring-closing metathesis and then in alkene isomerization and cross-metathesis propenyl-vinyl exchange .Molecular Structure Analysis
Tuberostemonine has a unique skeleton of pyrrolo[1,2-a]azepine, created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings . The absolute configurations of Tuberostemonine are usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
The great diversity of Tuberostemonine, comprising 215 derivatives, is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .Physical And Chemical Properties Analysis
Tuberostemonine has an average mass of 375.502 Da and a monoisotopic mass of 375.240967 Da .Scientific Research Applications
Tuberostemonine has been used in traditional medicine in China and Japan for respiratory diseases and as an anthelmintic (S. Jung et al., 2000)(ChemInform).
It acts on the crayfish neuromuscular junction, reducing the amplitude of the excitatory junctional potential and glutamate response, suggesting neuropharmacological effects (H. Shinozaki & M. Ishida, 1985)(Brain Research).
Tuberostemonine and its variants have been isolated from Stemona tuberosa, contributing to chemical diversity studies and aiding in chemotaxonomy (R. Jiang et al., 2006)(Journal of natural products).
It has shown potential in reversing multidrug resistance in chronic myelogenous leukemia cells, highlighting its possible application in cancer treatment (Yu Jia Wang et al., 2017)(Journal of Cancer).
Tuberostemonine O, a stereoisomer, suppresses IL-2 production and proliferation of CD4+ T cells, indicating potential for controlling chronic inflammatory and autoimmune diseases (Eun Jung Jang et al., 2014)(Chemistry & Biodiversity).
Its oral absorption and antitussive activity have been demonstrated, showing significant inhibitory effects on citric acid-induced cough in guinea pigs (Xin Zhou et al., 2009)(Planta medica).
Tuberostemonine N suppressed cigarette smoke-induced lung inflammation in mice, suggesting a therapeutic role in lung diseases like COPD (Kyung-Hwa Jung et al., 2016)(Phytomedicine).
Various other studies have focused on the isolation, structural elucidation, and chemical diversity of tuberostemonine and its derivatives from different Stemona species, contributing to the understanding of its pharmacological properties and potential applications (Wenhan Lin et al., 1992; M. Terada et al., 1982; Yun‐Seo Kil et al., 2014; Hoi-sing Chung et al., 2003; P. Wipf et al., 2005; Yongbin Tong et al., 2017; Rong-Rong Zhang et al., 2014; T. Sastraruji et al., 2006; O. Edwards et al., 1962; J. Schinnerl et al., 2007; S. Kongkiatpaiboon et al., 2013; C. Dao et al., 1994; O. Edwards, 1967)(Journal of Natural Products, Nihon yakurigaku zasshi. Folia pharmacologica Japonica, ChemInform, Planta medica, Journal of the American Chemical Society, Journal of Pharmaceutical and Biomedical Analysis, Chinese Chemical Letters, Natural Product Communications, Canadian Journal of Chemistry, Phytochemistry, Natural Product Communications, Acta Crystallographica Section C-crystal Structure Communications, Chapter 15 The Stemona Alkaloids).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-JJDZUBOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tuberostemonine | |
CAS RN |
6879-01-2 | |
Record name | Tuberostemonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6879-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tuberostemonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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